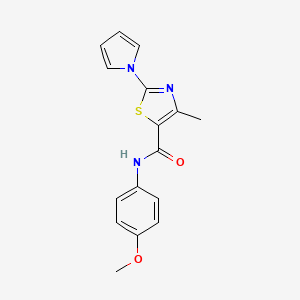![molecular formula C26H32O6 B14955380 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14955380.png)
3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a complex organic compound with the molecular formula C26H32O6. It is a derivative of chromen-2-one, featuring a hexyl group, a methyl group, and a trimethoxybenzyl group.
Preparation Methods
The synthesis of 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde and 4-methyl-7-hydroxy-2H-chromen-2-one.
Formation of Intermediate: The 3,4,5-trimethoxybenzaldehyde is reacted with a suitable alkylating agent to form the trimethoxybenzyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-methyl-7-hydroxy-2H-chromen-2-one under basic conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can be compared with similar compounds such as:
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one: Similar structure but with a different substituent on the benzyl group.
4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one: Lacks the hexyl group, which may affect its biological activity.
3-Hexyl-4-methyl-2H-chromen-2-one: Lacks the trimethoxybenzyl group, which may influence its chemical reactivity and applications.
Properties
Molecular Formula |
C26H32O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C26H32O6/c1-6-7-8-9-10-21-17(2)20-12-11-19(15-22(20)32-26(21)27)31-16-18-13-23(28-3)25(30-5)24(14-18)29-4/h11-15H,6-10,16H2,1-5H3 |
InChI Key |
FAKFLVVQEVFLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C(=C3)OC)OC)OC)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-isopropyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B14955304.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B14955310.png)
![S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine](/img/structure/B14955318.png)
![5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B14955320.png)
![methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate](/img/structure/B14955323.png)
![2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one](/img/structure/B14955329.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14955338.png)
![(3Z)-1-benzyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14955339.png)

![1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide](/img/structure/B14955351.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B14955358.png)
![3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955360.png)
![6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14955370.png)
![2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B14955384.png)
